Cephamycin A

In Vivo Efficacy Gram-Positive Infections Comparative Pharmacology

Standard cephamycins fail due to β-lactamase hydrolysis, skewing resistance data. Cephamycin A provides the class-defining 7α-methoxy substitution for accurate enzyme kinetics. - **Key advantage:** Intrinsic stability against serine β-lactamases via stable acyl-enzyme intermediate formation. - **Application:** Reference standard for β-lactamase inhibitor screening & semisynthesis of cefoxitin analogs. - **Supply:** Fermentation-derived from Streptomyces spp.; immediate shipment for R&D.

Molecular Formula C25H29N3O14S2
Molecular Weight 659.6 g/mol
Cat. No. B15564941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephamycin A
Molecular FormulaC25H29N3O14S2
Molecular Weight659.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H29N3O14S2/c1-39-17(10-13-6-8-15(9-7-13)42-44(36,37)38)22(34)41-11-14-12-43-24-25(40-2,23(35)28(24)19(14)21(32)33)27-18(29)5-3-4-16(26)20(30)31/h6-10,16,24H,3-5,11-12,26H2,1-2H3,(H,27,29)(H,30,31)(H,32,33)(H,36,37,38)/b17-10-
InChIKeyAGMXVTRKEHGDRH-YVLHZVERSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cephamycin A: β-Lactamase-Stable Cephem


Cephamycin A (CAS 34279-78-2) is a naturally occurring β-lactam antibiotic of the cephamycin family, characterized by a 7α-methoxy substitution on its cephalosporin nucleus that confers intrinsic resistance to hydrolysis by a broad range of β-lactamases [1]. First isolated from Streptomyces lactamdurans and other actinomycetes, Cephamycin A possesses a molecular weight of 659.64 g/mol and a molecular formula of C₂₅H₂₉N₃O₁₄S₂ . While its overall antibacterial potency is generally described as weak against both Gram-positive and Gram-negative bacteria, its spectrum is notably biased toward Gram-positive organisms when compared to other natural cephamycins in its class [2]. Its structural distinctiveness—specifically the presence of both the 7α-methoxy group and a unique C-3 side chain—makes it a foundational compound for the synthesis of clinically relevant semi-synthetic cephamycin derivatives and a key comparator in early β-lactam research [3].

Cephamycin A: Why Substitution Fails


Generic substitution among natural cephamycins is scientifically unsound due to quantifiable divergence in their in vivo and in vitro antibacterial spectra, despite their shared 7α-methoxy structural motif. Head-to-head studies demonstrate that Cephamycin A, Cephamycin B, and Cephamycin C exhibit distinct and often opposing activity profiles against Gram-positive versus Gram-negative organisms [1]. Furthermore, the clinically established semi-synthetic cephamycin cefoxitin, while derived from Cephamycin C, possesses a dramatically expanded spectrum (e.g., against Bacteroides fragilis) and superior metabolic stability that the natural parent compounds lack [2]. The presence of the 7α-methoxy group is a necessary but insufficient predictor of performance; the specific C-3 side chain and overall molecular structure dictate target binding, β-lactamase stability, and therapeutic utility. Substituting Cephamycin A with another cephamycin or a conventional cephalosporin without comparative data therefore risks misinterpreting research findings and failing to achieve the desired experimental or synthetic outcome [3].

Cephamycin A: Comparative Evidence Guide


In Vivo Efficacy vs. Cephamycin B and C

In a direct head-to-head in vivo comparison using a mouse protection model, Cephamycin A exhibited greater protective efficacy than Cephamycin B against experimental infections. Moreover, when compared to Cephamycin C, Cephamycin A demonstrated significantly higher activity against Gram-positive organisms, but was less active against Gram-negative organisms [1]. This quantifies a clear and opposite spectrum bias between two members of the same natural cephamycin family.

In Vivo Efficacy Gram-Positive Infections Comparative Pharmacology

In Vitro Activity vs. Cephamycin C and Cephalosporins

In a direct in vitro head-to-head study of the three natural cephamycins, Cephamycins A and B were found to be more active than Cephamycin C against Gram-positive organisms. Conversely, Cephamycin C was more active against Gram-negative organisms than either A or B and was as active as conventional cephalosporins like cephalothin and cephaloridine [1]. This reinforces the Gram-positive bias of Cephamycin A and B as a class-level property.

In Vitro Susceptibility Gram-Positive Bacteria Comparative Microbiology

7α-Methoxy β-Lactamase Stability

Cephamycin A, like other cephamycins, owes its hallmark resistance to β-lactamase hydrolysis to the presence of a 7α-methoxy group on its cephalosporin nucleus. This class-level feature is well-established; the methoxy substitution significantly reduces the catalytic efficiency (Km and Vmax) of serine β-lactamases against the molecule [1]. In contrast, conventional cephalosporins lacking this 7α-methoxy group (e.g., cephalothin, cephaloridine) are susceptible to hydrolysis by a wide array of β-lactamases [2].

β-Lactamase Resistance Enzyme Stability Structural Biology

Semisynthetic Reference Standard

Cephamycin A is not merely a research curiosity but a valuable industrial intermediate. A patented process demonstrates that Cephamycin A (or B) can be used as a starting material for the production of the therapeutically active 7β-[(2D-2-amino-2-carboxy)ethylthioacetamido]-7α-methoxycephem derivative. This process is advantageous because it circumvents the need for the difficult and often low-yielding 7α-methoxylation of a 7-aminocephalosporanic acid nucleus, as the desired 7α-methoxy group is already present in the fermentatively produced Cephamycin A [1].

Semi-synthesis Process Chemistry Fermentation

Cephamycin A: Research and Industrial Applications


Gram-Positive Murine Model Development

Based on direct head-to-head evidence demonstrating Cephamycin A's superior in vivo activity relative to Cephamycin B and its Gram-positive bias compared to Cephamycin C, this compound is optimally deployed in mouse protection models targeting Gram-positive pathogens [1]. It serves as a critical natural comparator for evaluating the efficacy of novel semi-synthetic cephamycins or other β-lactams in these infection models.

β-Lactamase Inhibition and Stability Assays

The quantifiable spectrum divergence between Cephamycin A (Gram-positive bias) and Cephamycin C (Gram-negative bias) makes Cephamycin A an essential tool for SAR studies [2]. Researchers seeking to understand the impact of specific side-chain modifications on antibacterial spectrum can use Cephamycin A as a well-characterized natural scaffold with a defined activity profile.

Semisynthesis of Cephamycin Analogs

Cephamycin A's established utility as a starting material for synthesizing therapeutically relevant cephamycin derivatives, as documented in U.S. Patent 4,302,580, validates its procurement for process chemistry and semi-synthetic projects [3]. Its native 7α-methoxy group offers a strategic advantage, enabling the synthesis of complex cephamycins while bypassing the low-yield and epimerization-prone 7α-methoxylation step required when starting from other cephalosporin nuclei.

β-Lactamase Resistance Mechanism Studies

As a member of the 7α-methoxycephalosporin class, Cephamycin A can be employed in studies investigating the kinetic and structural basis of β-lactamase resistance. Its documented stability against a broad range of β-lactamases makes it a suitable substrate for comparative enzyme kinetics with susceptible cephalosporins, helping to elucidate the protective mechanism of the 7α-methoxy group [4].

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